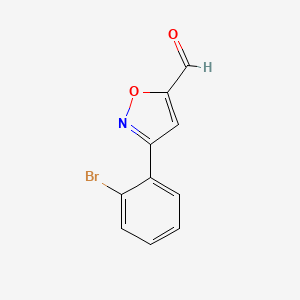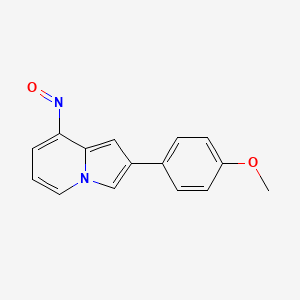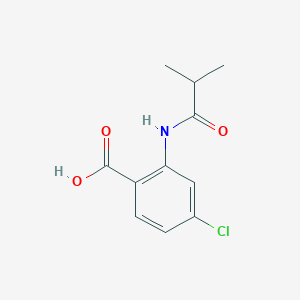
3-Ethyl-1H-indole-2-carboxylic acid
概要
説明
“3-Ethyl-1H-indole-2-carboxylic acid” is a heterocyclic compound . Its empirical formula is C11H11NO2 and its molecular weight is 189.21 . It is a solid in form .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers in the study of pharmaceutical compounds . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .
Physical And Chemical Properties Analysis
The empirical formula of “3-Ethyl-1H-indole-2-carboxylic acid” is C11H11NO2 . Its molecular weight is 189.21 . It is a solid in form .
科学的研究の応用
Cancer Treatment
3-Ethyl-1H-indole-2-carboxylic acid derivatives have been studied for their potential in treating cancer. These compounds can act as biologically active agents targeting cancer cells, and their role in cell biology is of significant interest due to their various biologically vital properties .
Antimicrobial Activity
The indole core is known to possess antimicrobial properties. Research has indicated that indole derivatives can be effective against a range of microbes, which makes them valuable in the development of new antibiotics and antiseptic agents .
Treatment of Disorders
Indole derivatives are also being explored for their efficacy in treating different types of disorders in the human body. This includes neurological disorders where modulation of indole pathways can have therapeutic effects .
Antiviral Agents
Specific indole derivatives have shown promise as antiviral agents. They have been reported to inhibit the activity of various viruses, including influenza A and Coxsackie B4 virus, by interfering with viral replication processes .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties in alkaloids, which are compounds mostly found in plants and are known for their pharmacological effects. 3-Ethyl-1H-indole-2-carboxylic acid can be used in the synthesis of these complex organic compounds .
HIV-1 Integrase Inhibition
Research has discovered that certain indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer step of HIV-1 integrase. This is crucial in the life cycle of HIV, and such inhibitors can be a part of antiretroviral therapy .
作用機序
Target of Action
They play a significant role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to show various biologically vital properties
Safety and Hazards
The safety information for “3-Ethyl-1H-indole-2-carboxylic acid” indicates that it is classified under Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard statement of H302 and a signal word of "Warning" .
将来の方向性
特性
IUPAC Name |
3-ethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALTXJYIZPUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599911 | |
| Record name | 3-Ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1H-indole-2-carboxylic acid | |
CAS RN |
92287-88-2 | |
| Record name | 3-Ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 3-Ethyl-1H-indole-2-carboxylic acid derivatives interact with the CB1 receptor, and what are the downstream effects?
A1: These compounds act as allosteric modulators, binding to a site distinct from the orthosteric site where cannabinoid agonists like CP 55,940 bind [, , ]. While they enhance agonist binding affinity [], they function as insurmountable antagonists, reducing the maximum efficacy of agonists in G protein-mediated signaling pathways []. Notably, they can induce receptor internalization and activate ERK signaling independently of Gi protein activation, demonstrating ligand-biased signaling [].
Q2: What is the impact of structural modifications to the 3-Ethyl-1H-indole-2-carboxylic acid scaffold on CB1 receptor activity?
A2: Research has shown that specific structural features are crucial for the allosteric modulation of CB1 receptors. For instance, the 5-chloro substitution on the indole ring, as seen in Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), contributes to its ability to increase CP 55,940 binding affinity []. Additionally, the piperidine ring nitrogen in Org 27569 interacts electrostatically with the lysine residue K3.28192 on the CB1 receptor, which is important for its inverse agonist activity []. Modifications to these key structural features can significantly impact the compound's binding affinity, functional activity, and selectivity for the CB1 receptor.
Q3: Have computational methods been employed to study these compounds and their interactions with the CB1 receptor?
A3: Yes, computational studies, including molecular dynamics simulations and normal mode analysis, have been conducted to understand the structural and dynamic interactions of these compounds, specifically Org 27569, with the CB1 receptor []. These studies provide insights into the molecular mechanisms underlying their allosteric modulation, such as conformational changes induced upon binding. Such computational approaches are valuable for the rational design of novel CB1 allosteric modulators with tailored pharmacological profiles.
Q4: What are the implications of ligand-biased signaling observed with compounds like Org 27569 for potential therapeutic applications?
A4: The discovery of ligand-biased signaling at the CB1 receptor, where compounds like Org 27569 can selectively activate downstream pathways (e.g., ERK signaling) while inhibiting others (e.g., G protein coupling), opens up exciting possibilities for developing more targeted therapies [, ]. This selectivity could potentially lead to drugs with improved efficacy and fewer adverse effects compared to traditional CB1 ligands. Future research should focus on identifying and characterizing compounds that bias signaling toward specific therapeutically relevant pathways while minimizing undesirable effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








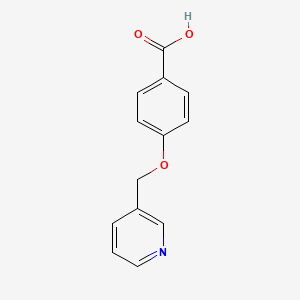
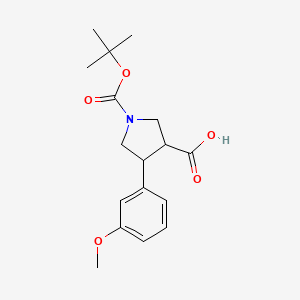
![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)

